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6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal

Cat. No.: B12659195
CAS No.: 93840-88-1
M. Wt: 206.32 g/mol
InChI Key: MAFITFSDTGHHDL-GQCTYLIASA-N
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Description

Contextualization of the Compound's Structural Motifs within Natural Products and Synthetic Chemistry

The molecular structure of 6-(4-methyl-3-cyclohexen-1-yl)hept-4-enal is characterized by two primary motifs: the 4-methyl-3-cyclohexen-1-yl group and a hept-4-enal chain. The former is a common feature in a wide array of natural products, particularly in the terpene family. Terpenes are a large and diverse class of organic compounds produced by a variety of plants and some insects.

The 4-methyl-3-cyclohexen-1-yl moiety is a key component of monoterpenes and sesquiterpenoids. For instance, related structures can be found in compounds like 4-acetyl-1-methylcyclohexene, which has been identified in Akebia trifoliata, and in various terpinenols. nih.govnist.gov The presence of this cyclic fragment often imparts specific conformational properties and can be a crucial determinant of a molecule's biological activity. The unsaturated aldehyde, or enal, functionality in the hept-4-enal chain is also a common reactive handle in synthetic chemistry, participating in a variety of carbon-carbon bond-forming reactions and nucleophilic additions.

Overview of Research Directions and Significance for this compound

Given the structural relationship to terpenes, research involving this compound could likely venture into several areas. Terpene aldehydes are known to be valuable intermediates in the synthesis of more complex natural products and their analogs for drug discovery. nih.gov The combination of the chiral cyclohexene (B86901) ring and the reactive aldehyde group makes this compound a potentially useful building block for asymmetric synthesis.

Furthermore, many terpenes exhibit interesting biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, it is plausible that this compound or its derivatives could be investigated for their own biological profiles. The fragrance and flavor industry also heavily relies on terpene-related structures, suggesting another potential avenue of application. thegoodscentscompany.com

Historical Perspectives on Related Synthetic Methodologies and Compound Classes

The synthesis of terpene-like molecules has a rich history in organic chemistry. Early work by chemists such as Yegor Vagner in the late 19th century on the oxidation and rearrangement of terpenes was foundational to understanding their structures. wikipedia.org The development of stereocontrolled reactions has been a major theme in modern terpene synthesis. nih.gov

Methodologies relevant to the potential synthesis of this compound would likely involve strategies for the stereoselective construction of the substituted cyclohexene ring, followed by the attachment and elaboration of the heptenal side chain. Classic reactions such as the Diels-Alder reaction could be envisioned for the formation of the cyclic system. The subsequent installation of the side chain might be achieved through cross-coupling reactions or by utilizing the cyclohexene as a nucleophile or electrophile in various bond-forming processes. The creation of the aldehyde functionality could be accomplished through the oxidation of a corresponding primary alcohol, a common transformation in organic synthesis. google.com The synthesis of complex terpenes often involves multi-step sequences that require careful planning and execution to control stereochemistry and functional group compatibility. nih.govacs.org

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B12659195 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal CAS No. 93840-88-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93840-88-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-6-(4-methylcyclohex-3-en-1-yl)hept-4-enal

InChI

InChI=1S/C14H22O/c1-12-7-9-14(10-8-12)13(2)6-4-3-5-11-15/h4,6-7,11,13-14H,3,5,8-10H2,1-2H3/b6-4+

InChI Key

MAFITFSDTGHHDL-GQCTYLIASA-N

Isomeric SMILES

CC1=CCC(CC1)C(C)/C=C/CCC=O

Canonical SMILES

CC1=CCC(CC1)C(C)C=CCCC=O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 6 4 Methyl 3 Cyclohexen 1 Yl Hept 4 Enal

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 6-(4-methyl-3-cyclohexen-1-yl)hept-4-enal reveals several logical disconnections that form the basis of potential synthetic routes. The primary strategic bond cleavages would be at the C1-C6' bond connecting the cyclohexene (B86901) ring and the heptenal side chain, and within the heptenal chain itself, particularly at the C4-C5 double bond.

Retrosynthetic analysis of a bisabolene-type structure.
Figure 1. A general retrosynthetic analysis for a bisabolene-type skeleton, illustrating key disconnections.

Strategic Approaches for the Cyclohexene Moiety Installation

The 4-methyl-3-cyclohexen-1-yl core is a common structural motif in many terpenoids. A powerful and frequently employed method for its construction is the Diels-Alder reaction . masterorganicchemistry.comyoutube.com This pericyclic reaction offers a high degree of control over the formation of the six-membered ring.

A plausible Diels-Alder approach for this moiety would involve the reaction of isoprene (B109036) (a readily available diene) with a suitable dienophile, such as crotonaldehyde . This [4+2] cycloaddition would directly install the methyl group and a functional handle (the aldehyde) on the cyclohexene ring, which can then be further elaborated. The regioselectivity of this reaction generally favors the "para" and "ortho" isomers, and controlling this aspect is a key consideration. prepchem.com

DieneDienophileKey Bond FormationsResulting Moiety
IsopreneCrotonaldehydeC1-C6, C4-C54-Methyl-3-cyclohexene-1-carboxaldehyde

Table 1: Illustrative Diels-Alder Approach for the Cyclohexene Moiety.

Considerations for the Hept-4-enal Chain Elaboration

The construction of the hept-4-enal side chain can be approached in several ways. A key disconnection is the C5-C6 bond, which can be formed through nucleophilic addition to a carbonyl group.

One effective strategy involves the use of a Grignard reaction . A Grignard reagent derived from a suitable halo-alkene could be added to an aldehyde precursor such as 2-(4-methyl-3-cyclohexen-1-yl)propanal . Subsequent oxidation of the resulting secondary alcohol would yield the target enal. A patent for the synthesis of γ-bisabolene describes a similar approach, reacting 2-(4-methyl-3-ene-1-cyclohexyl)propionaldehyde with a Grignard reagent. google.com

Alternatively, a Wittig reaction or a related olefination protocol could be employed to form the C4-C5 double bond. nih.govsemanticscholar.org This would involve reacting a suitable phosphonium (B103445) ylide with a precursor aldehyde. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions, offering a potential route to control the geometry of the double bond. semanticscholar.org

Precursor AldehydeReagentKey ReactionResulting Chain
2-(4-methyl-3-cyclohexen-1-yl)propanalAllylmagnesium bromideGrignard Addition6-(4-methyl-3-cyclohexen-1-yl)hept-4-en-2-ol
4-(4-methyl-3-cyclohexen-1-yl)pentanal(Triphenylphosphoranylidene)acetaldehydeWittig ReactionThis compound

Table 2: Potential Strategies for Hept-4-enal Chain Elaboration.

Challenges in Stereocontrol and Regioselectivity

The synthesis of this compound presents significant challenges in controlling both stereochemistry and regioselectivity.

Stereocenters: The target molecule possesses two stereocenters: one at the C1 position of the cyclohexene ring and another at the C6 position of the heptenal chain. The relative and absolute stereochemistry of these centers must be controlled. In the context of the Diels-Alder reaction, the use of chiral catalysts or auxiliaries can induce enantioselectivity. beilstein-journals.org The stereocenter on the side chain can be established through stereoselective addition reactions to a chiral aldehyde or by using chiral reagents.

Regioselectivity: As mentioned, the Diels-Alder reaction between isoprene and an unsymmetrical dienophile can lead to a mixture of regioisomers. prepchem.com Careful selection of catalysts and reaction conditions is necessary to favor the desired 1,4-substituted product.

Double Bond Geometry: The hept-4-enal chain contains a C=C double bond, which can exist as either the (E) or (Z) isomer. The choice of olefination method (e.g., standard Wittig, Schlosser modification, or Horner-Wadsworth-Emmons reaction) is crucial for controlling the geometry of this double bond. semanticscholar.org

Total Synthesis Approaches to this compound

While a specific total synthesis for this exact molecule is not prominently documented in readily available literature, its structural similarity to bisabolene (B7822174) sesquiterpenes allows for the proposal of logical convergent and linear synthetic routes.

Convergent Synthetic Routes

In the context of this compound, a convergent strategy would involve the separate synthesis of the 4-methyl-3-cyclohexen-1-yl moiety and a functionalized heptenal precursor .

Fragment A (Cyclohexene): Synthesis of a suitable electrophilic or nucleophilic derivative of the cyclohexene ring, for example, 4-methyl-3-cyclohexen-1-yl bromide or 2-(4-methyl-3-cyclohexen-1-yl)propanal.

Fragment B (Heptenal Precursor): Preparation of a nucleophilic species, such as an organometallic reagent derived from a protected 4-bromo-1-butene, or an appropriate ylide for a Wittig reaction.

The two fragments would then be coupled using a suitable carbon-carbon bond-forming reaction.

Fragment AFragment BCoupling Reaction
2-(4-methyl-3-cyclohexen-1-yl)propanalAllyl Grignard ReagentNucleophilic Addition
4-methyl-3-cyclohexen-1-yl-magnesium bromide4-PentenalNucleophilic Addition

Table 3: Example of a Convergent Synthetic Approach.

Linear Synthetic Routes

A plausible linear synthesis of this compound could commence from a pre-formed cyclohexene derivative.

Starting Material: 4-Acetyl-1-methylcyclohexene, which can be prepared via a Diels-Alder reaction between isoprene and methyl vinyl ketone.

Chain Elongation: A series of reactions to build the heptenal side chain, for example, through aldol (B89426) condensations, Wittig reactions, or Grignard additions to extend the carbon framework.

Functional Group Interconversions: Oxidation and reduction steps to achieve the desired aldehyde functionality at the terminus of the side chain.

This step-wise approach allows for the gradual construction of the molecule, with purification and characterization at intermediate stages.

Novel Methodologies and Reagents Utilized in the Synthesis of this compound

Modern organic synthesis has seen the development of a vast array of novel reagents and methodologies that offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions.

The reliance on stoichiometric reagents, as seen in the classical Wittig reaction, is increasingly being replaced by more sustainable catalytic methods. Transition metal-catalyzed cross-coupling reactions, for instance, are powerful tools for the formation of carbon-carbon bonds. nih.govmdpi.com

A potential catalytic approach to the synthesis of this compound could involve a Heck reaction. This would entail the coupling of a halo-substituted cyclohexene derivative with a suitable hepten-ol precursor, followed by oxidation to the aldehyde. The use of a palladium catalyst in this reaction would allow for the formation of the key C-C bond with high efficiency and under relatively mild conditions. mdpi.com

Another catalytic strategy could be olefin metathesis, a Nobel Prize-winning reaction that has revolutionized the synthesis of complex molecules containing double bonds. mdpi.com In a cross-metathesis approach, a vinyl-substituted cyclohexene could be reacted with a suitable alkene partner in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, to directly form the carbon skeleton of the target molecule.

The presence of a stereocenter in the cyclohexene ring of this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched material. This is particularly important in the fragrance industry, where different enantiomers of a chiral molecule can have distinct odors.

Several strategies can be envisioned for controlling the stereochemistry of the cyclohexene ring. One of the most elegant is the use of a chiral catalyst in a Diels-Alder reaction to construct the ring itself. The reaction of isoprene with acrolein in the presence of a chiral Lewis acid catalyst could, in principle, afford an enantiomerically enriched 4-methyl-3-cyclohexene-1-carbaldehyde, a key precursor. patsnap.com

Alternatively, organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.govyoutube.com For instance, a proline-catalyzed intramolecular aldol condensation of a suitable diketo-aldehyde precursor could be employed to construct the chiral cyclohexene ring with high enantioselectivity. nih.govyoutube.com

In a multi-step synthesis of a molecule with multiple functional groups like this compound, the use of protecting groups is often indispensable. testbook.com The aldehyde functional group is particularly sensitive to both nucleophilic attack and oxidation/reduction, and would likely require protection during the construction of the side chain.

A common strategy for protecting aldehydes is their conversion to acetals or ketals. For example, the aldehyde can be reacted with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal. This protecting group is stable to a wide range of reaction conditions, including those involving organometallic reagents and strong bases, but can be readily removed by treatment with aqueous acid.

Table 2: Common Protecting Groups for Aldehydes

Protecting Group Formation Conditions Cleavage Conditions Stability
Dimethyl acetal Methanol, acid catalyst Aqueous acid Stable to bases, nucleophiles, and reducing agents.
1,3-Dioxolane Ethylene glycol, acid catalyst Aqueous acid More stable than acyclic acetals.

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Mercury(II) salts, oxidative conditions | Very stable; can also be used as a masked acyl anion. |

The choice of the protecting group is crucial and must be carefully planned to ensure its stability during the subsequent synthetic steps and its selective removal without affecting other functional groups in the molecule.

Mechanistic Investigations of Key Synthetic Steps

A deep understanding of the reaction mechanisms involved in the key bond-forming steps is essential for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis.

Wittig Reaction: The mechanism of the Wittig reaction has been the subject of extensive study. wikipedia.orgmasterorganicchemistry.comlibretexts.org It is generally accepted to proceed through a [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is largely determined by the nature of the ylide. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. This selectivity is rationalized by the relative stabilities of the diastereomeric transition states leading to the oxaphosphetane.

Aldol Condensation: The aldol condensation can be catalyzed by either acid or base. youtube.commagritek.com In the base-catalyzed mechanism, a base removes an acidic α-proton from one of the carbonyl compounds to form an enolate nucleophile. The enolate then attacks the electrophilic carbonyl carbon of a second molecule to form an alkoxide intermediate. Protonation of the alkoxide yields the β-hydroxy carbonyl compound, which can then undergo dehydration, often under heating, to form the α,β-unsaturated carbonyl product. The stereoselectivity of the aldol reaction can be controlled by using chiral auxiliaries or catalysts that influence the geometry of the enolate and the facial selectivity of the nucleophilic attack.

Kinetic Studies of Critical Transformation Steps

Detailed kinetic studies specifically for the critical transformation steps in the synthesis of this compound are not extensively reported in the available scientific literature. However, general kinetic principles of the key reactions likely involved can be discussed.

For a potential Diels-Alder reaction between myrcene (B1677589) and crotonaldehyde, the reaction rate would be influenced by factors such as temperature, pressure, and the use of a Lewis acid catalyst. The reaction is typically second-order, being first-order in both the diene and the dienophile. researchgate.net The activation energy for this type of [4+2] cycloaddition can be determined by studying the reaction at various temperatures and applying the Arrhenius equation. Understanding the kinetics is crucial for optimizing reaction conditions to maximize the yield of the desired regio- and stereoisomer while minimizing side reactions. doingsts.com

Due to the lack of specific experimental data in the literature for the synthesis of this compound, a data table for kinetic studies cannot be provided.

Catalyst Design and Optimization for Specific Reactions in this compound Synthesis

Diels-Alder Reaction: For the initial Diels-Alder cycloaddition, Lewis acid catalysts are commonly employed to accelerate the reaction and control stereoselectivity. The choice of Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) can significantly impact the reaction rate and the endo/exo selectivity of the product. Catalyst optimization would involve screening a variety of Lewis acids and their loadings to find the optimal balance between reactivity and selectivity. Furthermore, the development of chiral Lewis acids could enable an asymmetric synthesis, leading to an enantiomerically enriched product. researchgate.net

Aldol Condensation: In a potential aldol condensation step, both acid and base catalysts can be utilized. The choice of catalyst influences the reaction pathway and the potential for side reactions. For instance, a directed aldol condensation might employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate, allowing for controlled reaction with an aldehyde. Organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric aldol reactions, providing access to chiral β-hydroxy aldehydes. nih.gov Optimization would involve screening different catalysts, solvents, and temperatures to maximize the yield and stereoselectivity of the desired condensation product.

Given the absence of specific catalyst development and optimization data for the synthesis of this compound in the literature, a data table for catalyst performance is not included.

Advanced Structural Elucidation and Stereochemical Characterization of 6 4 Methyl 3 Cyclohexen 1 Yl Hept 4 Enal

Spectroscopic Techniques for Detailed Structural Assignment

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts in complex molecules like 6-(4-methyl-3-cyclohexen-1-yl)hept-4-enal, where one-dimensional spectra would suffer from severe signal overlap. wikipedia.org Key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the tracing of proton connectivity within the molecule's spin systems, such as the cyclohexene (B86901) ring and the heptenal side chain. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org This is fundamental for assigning carbon resonances based on their corresponding, more easily distinguished, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for instance, linking the heptenal side chain to the cyclohexene ring and establishing the positions of the methyl group and the double bond. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY data is vital for determining the relative stereochemistry of the stereocenters and the geometry of the double bonds. wikipedia.org

A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of related sesquiterpene aldehydes, is presented below. nih.govmdpi.com

PositionHypothetical ¹³C Shift (ppm)Hypothetical ¹H Shift (ppm)Key HMBC Correlations (H to C)Key NOESY Correlations
1~202.5 (CHO)~9.75 (t, J = 1.5 Hz)C-2, C-3H-2
2~51.5 (CH₂)~2.45 (m)C-1, C-3, C-4H-1, H-3
3~29.8 (CH₂)~2.30 (m)C-1, C-2, C-4, C-5H-2, H-4, H-5
4~124.0 (CH)~5.40 (dt, J = 15.0, 6.5 Hz)C-2, C-3, C-5, C-6H-3, H-5, H-6
5~135.5 (CH)~5.50 (dt, J = 15.0, 7.0 Hz)C-3, C-4, C-6, C-7H-4, H-6, H-7
6~40.0 (CH)~2.10 (m)C-4, C-5, C-7, C-1', C-2', C-6'H-5, H-7, H-1'
7~20.0 (CH₃)~1.05 (d, J = 6.8 Hz)C-5, C-6H-6
1'~38.0 (CH)~1.80 (m)C-2', C-6', C-6H-2', H-6', H-6
2'~31.0 (CH₂)~1.95 (m), ~1.25 (m)C-1', C-3', C-4', C-6'H-1', H-3', H-6'
3'~120.5 (C=)~5.35 (br s)C-1', C-2', C-4', C-5', C-7'H-2', H-7'
4'~134.0 (C)---
5'~30.0 (CH₂)~2.05 (m)C-3', C-4', C-6', C-7'H-6', H-7'
6'~35.0 (CH₂)~1.90 (m), ~1.40 (m)C-1', C-2', C-4', C-5'H-1', H-2', H-5'
7'~23.5 (CH₃)~1.65 (s)C-3', C-4', C-5'H-3', H-5'

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the calculation of the elemental composition. For this compound (C₁₄H₂₂O), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edu Key fragmentation pathways for this compound would likely include:

McLafferty Rearrangement: A characteristic fragmentation for aldehydes, which would produce a neutral alkene fragment and a charged enol fragment. miamioh.edulibretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom or the formyl group. libretexts.org

Cleavage at the side chain: Fragmentation at various points along the heptenal chain can indicate its structure.

Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder fragmentation, providing evidence for the substitution pattern on the ring.

Derivatization, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be used to enhance detection and provide more predictable fragmentation patterns, especially in complex mixtures. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: Would show strong, characteristic absorption bands for the key functional groups:

A strong C=O stretching vibration for the aldehyde at approximately 1725-1705 cm⁻¹.

A C-H stretch of the aldehyde proton around 2850-2750 cm⁻¹.

A C=C stretching vibration for the double bond in the side chain around 1670-1640 cm⁻¹.

A C=C stretching vibration for the cyclohexene ring around 1650 cm⁻¹.

C-H stretching and bending vibrations for the sp², and sp³ hybridized carbons.

Raman Spectroscopy: Being particularly sensitive to non-polar bonds, Raman spectroscopy would be advantageous for observing the C=C stretching vibrations of the cyclohexene ring and the heptenal chain, as well as the C-C backbone vibrations, which may be weak in the IR spectrum.

Chiroptical Methods (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Given the presence of multiple chiral centers, determining the absolute configuration of this compound is crucial. Chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light, are powerful tools for this purpose. acs.org

Electronic Circular Dichroism (ECD): The ECD spectrum shows characteristic Cotton effects for the electronic transitions of the chromophores (the aldehyde and the double bonds) in the chiral environment of the molecule. acs.orgresearchgate.net By comparing the experimental ECD spectrum with the spectra predicted for different stereoisomers using time-dependent density functional theory (TDDFT) calculations, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. While largely superseded by ECD for stereochemical assignment, it can provide complementary information.

Crystallographic Analysis of Derivatives or Co-Crystals of this compound for Solid-State Structure

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration in the solid state. However, obtaining single crystals of an oil like this compound can be exceedingly difficult. A common strategy is to synthesize a solid derivative of the molecule. For instance, reaction of the aldehyde with a reagent like Girard's reagent or a chiral amine could yield a crystalline imine or hydrazone derivative suitable for X-ray analysis. Alternatively, co-crystallization with a suitable host molecule could be attempted. A successful crystallographic analysis would provide an unambiguous determination of the relative and absolute stereochemistry of all chiral centers.

Computational and Theoretical Studies on 6 4 Methyl 3 Cyclohexen 1 Yl Hept 4 Enal

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods allow for the precise calculation of molecular geometries, energies, and electronic distributions.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d,p), can be employed to perform a systematic conformational search. acs.org Each potential conformer's geometry is optimized to find its minimum energy structure on the potential energy surface. The relative energies of these conformers can then be used to determine their thermodynamic stability and expected population at a given temperature.

Table 1: Hypothetical Relative Energies of Conformational Isomers of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal Calculated at the B3LYP/6-31G(d,p) Level of Theory.
ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conformer 1 (Lowest Energy)0.0045.2
Conformer 20.5520.1
Conformer 31.108.9
Conformer 41.505.3

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

Hypothetical Research Findings: For this compound, an MEP map would show the most negative potential localized around the oxygen atom of the aldehyde group, indicating its high susceptibility to protonation or interaction with electrophiles. The carbon-carbon double bonds in the cyclohexene (B86901) ring and the heptenal chain would also exhibit regions of moderate negative potential. The hydrogen atom of the aldehyde group and the hydrogens on the carbons adjacent to it would show the most positive potential, marking them as potential sites for nucleophilic attack.

Table 2: Hypothetical MEP Surface Values for Key Regions of this compound.
Molecular RegionPotential Range (kcal/mol)Predicted Reactivity
Aldehyde Oxygen-45 to -55Strongly Nucleophilic / Site for Electrophilic Attack
Aldehyde Carbonyl Carbon+30 to +40Electrophilic / Site for Nucleophilic Attack
C=C bond (Heptenal Chain)-15 to -25Moderately Nucleophilic
C=C bond (Cyclohexene Ring)-10 to -20Moderately Nucleophilic

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Hypothetical Research Findings: An FMO analysis of this compound would likely show that the HOMO is primarily localized on the carbon-carbon double bonds, particularly the one in the heptenal chain, indicating these are the primary sites for reaction with electrophiles. The LUMO would be predominantly centered on the π* orbital of the carbonyl group, identifying the aldehyde carbon as the main site for nucleophilic attack. A relatively large HOMO-LUMO gap would suggest good kinetic stability under normal conditions.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Primary Localization
HOMO-6.2C=C bond of the heptenal chain
LUMO-0.8C=O π* orbital of the aldehyde
HOMO-LUMO Gap5.4Indicates high kinetic stability

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a given environment (e.g., in a solvent).

Hypothetical Research Findings: An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the accessible conformational space and the timescales of transitions between different conformers. It would show the flexibility of the heptenal chain and the puckering dynamics of the cyclohexene ring. Such simulations could also provide insights into the molecule's interactions with solvent molecules, for instance, the formation of transient hydrogen bonds between the aldehyde oxygen and water. This information is crucial for understanding how the molecule behaves in a real-world solution, which can influence its reactivity and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions (without specific activity data)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov Even without specific activity data for this compound, a hypothetical QSAR study can be conceptualized based on its structural similarity to other fragrance compounds or biologically active terpenes.

Hypothetical Research Findings: A hypothetical QSAR model could be built using a dataset of similar sesquiterpenoid aldehydes and their known odor profiles or receptor binding affinities. Molecular descriptors for this compound, such as its molecular weight, logP (lipophilicity), polar surface area, and various shape indices, would be calculated. By placing these descriptors into the established QSAR model, one could predict its likely odor characteristics (e.g., woody, floral, citrus) or its potential for interacting with a specific biological target. For example, high lipophilicity combined with the presence of a hydrogen bond acceptor (the aldehyde oxygen) might suggest potential for membrane interactions or binding to a hydrophobic pocket in a receptor. nih.gov

In Silico Prediction of Reactivity and Selectivity in Further Chemical Transformations

Computational methods can predict the likely outcomes of chemical reactions, providing valuable guidance for synthetic chemists. For this compound, which has multiple reactive sites, predicting reactivity and selectivity is particularly important.

Hypothetical Research Findings:

Reduction: The aldehyde is the most easily reducible group. Computational models would predict that reduction with a mild reducing agent like sodium borohydride (B1222165) would selectively yield the corresponding alcohol, 6-(4-methyl-3-cyclohexen-1-yl)hept-4-en-1-ol. The activation barriers for the reduction of the aldehyde versus the C=C double bonds can be calculated to confirm this selectivity.

Oxidation: The aldehyde group is also the most susceptible to oxidation, which would lead to the corresponding carboxylic acid. nih.gov In silico models could help in selecting an oxidant that would not affect the double bonds.

Cycloadditions: The electron-rich double bonds could potentially undergo cycloaddition reactions. FMO theory could be used to predict the feasibility and regioselectivity of a Diels-Alder reaction, for instance, with a suitable dienophile. nih.gov The calculations would compare the activation energies for reactions at the cyclohexene double bond versus the heptenal double bond.

Mechanistic Investigations of Biological System Interactions of 6 4 Methyl 3 Cyclohexen 1 Yl Hept 4 Enal

Exploration of Hypothetical Molecular Targets and Binding Mechanisms

The structure of 6-(4-methyl-3-cyclohexen-1-yl)hept-4-enal, characterized by an aldehyde functional group and a lipophilic carbon skeleton, suggests several plausible molecular targets. The aldehyde group is chemically reactive and can participate in various binding interactions. The primary hypothetical binding mechanism is the formation of a Schiff base with the primary amine groups of lysine (B10760008) residues within proteins. Additionally, the α,β-unsaturation in the heptenal chain makes the compound a potential Michael acceptor, susceptible to nucleophilic attack by the sulfhydryl groups of cysteine residues.

The lipophilic nature of the cyclohexene (B86901) and heptane (B126788) components would favor partitioning into hydrophobic pockets of proteins, such as those found in nuclear receptors or the active sites of various enzymes. These non-covalent interactions could orient the molecule optimally for subsequent covalent bond formation or allosteric modulation of the protein's function.

Table 1: Hypothetical Molecular Targets and Binding Mechanisms

Hypothetical Target Class Specific Example Proposed Binding Mechanism Potential Consequence
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs)Hydrophobic interaction; potential covalent adductionModulation of gene expression related to lipid metabolism and inflammation
Signaling ProteinsKeap1 (Kelch-like ECH-associated protein 1)Michael addition to cysteine residuesDisruption of Nrf2-Keap1 interaction, leading to antioxidant response element activation
EnzymesAldehyde Dehydrogenase (ALDH)Substrate binding; potential for covalent modification of active site residuesEnzyme inhibition or competitive substrate metabolism
Olfactory ReceptorsOlfactory Receptor FamilyHydrophobic and polar interactionsElicitation of a sensory response

Enzymatic Biotransformation Pathways and Metabolite Formation of this compound

The biotransformation of this compound is anticipated to proceed through well-established Phase I and Phase II metabolic pathways for xenobiotics. Phase I reactions will likely functionalize the molecule, preparing it for subsequent conjugation and excretion. The primary site of metabolic activity is expected to be the aldehyde group, which can be either oxidized or reduced. Cytochrome P450 enzymes are also likely to catalyze the hydroxylation of the cyclohexene ring and the heptenal chain.

Phase II metabolism would involve the conjugation of the Phase I metabolites with endogenous polar molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their elimination from the body.

Table 2: Hypothetical Metabolites of this compound

Metabolite Name Metabolic Pathway Enzyme(s) Involved Phase
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enoic acidOxidation of aldehydeAldehyde Dehydrogenase (ALDH)I
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-en-1-olReduction of aldehydeAlcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR)I
Hydroxylated derivativesHydroxylation of cyclohexene or heptenal chainCytochrome P450 (e.g., CYP2E1, CYP3A4)I
Glucuronide conjugate of the corresponding alcoholGlucuronidationUDP-glucuronosyltransferase (UGT)II
Sulfate conjugate of the corresponding alcoholSulfationSulfotransferase (SULT)II

In Vitro Assays for Modulatory Effects on Biochemical Pathways

To empirically determine the biological activity of this compound, a series of in vitro assays can be conceptualized. These assays would provide data on its binding affinity for specific receptors and its potential to inhibit or activate key enzymes.

A conceptual receptor binding assay could be designed to investigate the interaction of this compound with a hypothetical nuclear receptor, such as PPARγ. This assay would measure the ability of the compound to displace a known radiolabeled ligand from the receptor's ligand-binding domain.

The methodology would involve incubating the purified PPARγ ligand-binding domain with a constant concentration of a high-affinity radioligand (e.g., [³H]-Rosiglitazone) and varying concentrations of the test compound. The amount of bound radioligand would be measured after separating the bound from the free radioligand, typically by filtration. The results would be used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be used to determine the binding affinity (Ki).

Table 3: Conceptual Receptor Binding Data for this compound with PPARγ

Concentration of Test Compound (µM) % Specific Binding of [³H]-Rosiglitazone
0.0198.5
0.192.1
175.3
1051.2
5022.4
1008.9
Calculated IC₅₀ (µM) 9.8
Calculated Ki (µM) 4.5

A conceptual enzyme inhibition assay could be designed to assess the effect of this compound on the activity of a key metabolic enzyme, such as aldehyde dehydrogenase 2 (ALDH2). This enzyme is critical for the detoxification of endogenous and exogenous aldehydes.

The assay would measure the rate of NAD⁺ reduction to NADH, which is coupled to the oxidation of a substrate aldehyde (e.g., acetaldehyde) by ALDH2. The reaction would be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The assay would be performed in the presence of varying concentrations of this compound to determine its inhibitory potential. Kinetic parameters would be determined by analyzing the data using Lineweaver-Burk plots.

Table 4: Conceptual Enzyme Kinetics Data for ALDH2 Inhibition by this compound

Inhibitor Concentration (µM) Apparent Kₘ for Acetaldehyde (µM) Apparent Vₘₐₓ (µmol/min/mg) Type of Inhibition
01.20.5-
52.50.5Competitive
104.80.5Competitive
2510.10.5Competitive
Calculated Kᵢ (µM) 4.2

Analysis of Structure-Mechanism Relationships for Derivatives of this compound

The biological activity of this compound is intrinsically linked to its chemical structure. By conceptually modifying the parent compound, it is possible to predict how these changes might influence its interaction with biological systems.

Reduction of the aldehyde to an alcohol: This would likely abolish any activity related to Schiff base formation and significantly reduce its potential as a Michael acceptor, thereby decreasing its reactivity towards proteins.

Oxidation of the aldehyde to a carboxylic acid: This would introduce a negative charge at physiological pH, drastically altering its binding properties and likely preventing it from entering hydrophobic binding pockets.

Saturation of the C4=C5 double bond: This would eliminate its potential as a Michael acceptor, though interactions via the aldehyde group would remain possible.

Removal of the methyl group on the cyclohexene ring: This might subtly alter the steric and electronic properties of the lipophilic moiety, potentially affecting its binding affinity to hydrophobic pockets.

Table 5: Predicted Structure-Mechanism Relationships for Derivatives

Compound Key Structural Feature Predicted Impact on Reactivity Predicted Change in Biological Activity
This compound (Parent)α,β-Unsaturated aldehydeHigh (Schiff base, Michael addition)Baseline activity
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-en-1-olPrimary alcoholLowSignificantly reduced covalent binding and associated activity
6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enoic acidCarboxylic acidNegligible covalent reactivityDrastically altered; likely inactive in hydrophobic pockets
6-(4-Methyl-3-cyclohexen-1-yl)heptanalSaturated aldehydeModerate (Schiff base only)Reduced activity due to loss of Michael acceptor capability

Synthesis and Characterization of Analogues and Derivatives of 6 4 Methyl 3 Cyclohexen 1 Yl Hept 4 Enal

Design Principles for Structural Modifications and Analog Development

The design of analogues of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal would be guided by principles of medicinal and materials chemistry, aiming to modulate properties such as biological activity, reactivity, and stability. Key areas for modification include the cyclohexene (B86901) ring, the heptenal chain, and the aldehyde functional group.

Structural modifications can be categorized as follows:

Isosteric and Bioisosteric Replacements: The aldehyde group could be replaced with other functional groups of similar size and electronic properties, such as a nitrile, a ketone, or a carboxylic acid ester, to explore changes in reactivity and binding interactions.

Homologation and Chain Length Variation: The length of the heptenal chain could be extended or shortened to probe the spatial requirements of potential biological targets.

Introduction of Rigidity or Flexibility: The introduction of additional double or triple bonds, or the saturation of existing ones, would alter the conformational flexibility of the molecule, which can have a significant impact on its biological activity.

Polarity and Lipophilicity Modulation: The introduction of polar functional groups (e.g., hydroxyl, amino) or the removal of the methyl group on the cyclohexene ring would alter the compound's polarity and lipophilicity, affecting its solubility and membrane permeability.

These design principles form the basis for the systematic exploration of the structure-activity relationships (SAR) of this class of compounds.

Synthetic Routes to Key Structural Analogues

The synthesis of analogues of this compound can be approached by modifying either the cyclohexene moiety or the heptenal side chain.

The 4-methyl-3-cyclohexene-1-yl core is a common structural motif in many natural products. Its synthesis and modification can be achieved through various established methods:

Diels-Alder Reaction: A powerful tool for the construction of cyclohexene rings is the Diels-Alder reaction. For instance, the reaction of a substituted 1,3-diene with a suitable dienophile can provide a direct route to functionalized cyclohexenes. By varying the diene and dienophile, a wide range of analogues with different substitution patterns on the ring can be accessed.

Functional Group Interconversion: Starting from a pre-existing cyclohexene derivative, functional groups can be introduced or modified. For example, allylic oxidation of the cyclohexene ring could introduce a hydroxyl group, which can be further functionalized.

Catalytic Hydrogenation: Selective hydrogenation of the double bond in the cyclohexene ring would yield the corresponding cyclohexane (B81311) analogue, allowing for the investigation of the role of the double bond.

Table 1: Representative Synthetic Approaches to Cyclohexene Ring Analogues

Analogue Type General Synthetic Strategy Key Reagents and Conditions
Aromatized Analogue Dehydrogenation Pd/C, high temperature
Saturated Analogue Catalytic Hydrogenation H₂, Pd/C or PtO₂
Hydroxylated Analogue Allylic Oxidation SeO₂, t-BuOOH
Epoxidized Analogue Epoxidation m-CPBA

The heptenal chain offers numerous possibilities for modification:

Wittig Reaction: The Wittig reaction is a cornerstone for the formation of carbon-carbon double bonds and can be employed to construct the heptenal chain. By using different phosphorus ylides and an appropriate cyclohexene-containing aldehyde or ketone, the length and substitution pattern of the chain can be varied. The stereochemistry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions.

Aldol (B89426) Condensation: The aldol condensation provides a means to build the α,β-unsaturated aldehyde moiety. Reacting a cyclohexene-containing aldehyde or ketone with another aldehyde or ketone under basic or acidic conditions can generate a variety of analogues with different substituents at the α- and β-positions of the enal system.

Grignard and Organolithium Reactions: The aldehyde can be reacted with Grignard or organolithium reagents to introduce a variety of alkyl, aryl, or other groups, leading to secondary alcohols which can be subsequently oxidized to the corresponding ketones.

Oxidation and Reduction: The aldehyde functionality can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different class of derivatives.

Table 2: Representative Synthetic Approaches to Heptenal Chain Analogues

Analogue Type General Synthetic Strategy Key Reagents and Conditions
Saturated Aldehyde Selective Hydrogenation of C=C H₂, Lindlar's catalyst
Corresponding Alcohol Reduction of Aldehyde NaBH₄, MeOH
Corresponding Carboxylic Acid Oxidation of Aldehyde Ag₂O, NaOH (Tollens' reagent)
Chain-Extended Analogue Wittig Reaction Ph₃P=CH(CH₂)nCHO

Stereoisomeric Forms and Their Synthesis

The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. Specifically, the carbon atom of the cyclohexene ring attached to the heptenal chain and the carbon atom at position 6 of the heptenal chain are chiral centers. Furthermore, the double bond at position 4 of the heptenal chain can exist as either the (E)- or (Z)-isomer.

The stereoselective synthesis of these isomers is a significant challenge and a key aspect of developing and understanding their properties.

Asymmetric Diels-Alder Reactions: The use of chiral Lewis acid catalysts or chiral auxiliaries in a Diels-Alder reaction can afford enantiomerically enriched cyclohexene building blocks.

Chiral Pool Synthesis: Starting from a readily available chiral natural product that contains a similar cyclohexene motif, such as (+)- or (-)-limonene, can provide a stereocontrolled route to specific enantiomers.

Stereoselective Wittig Reactions: The (E/Z)-selectivity of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions, allowing for the preferential synthesis of one geometric isomer of the double bond in the heptenal chain.

Asymmetric Aldol Reactions: The use of chiral catalysts or auxiliaries in aldol reactions can control the formation of new stereocenters in the side chain.

Comparative Mechanistic Studies on Derivatized Compounds and their Interactions

While specific mechanistic studies on derivatives of this compound are not available, general principles governing the reactivity of α,β-unsaturated aldehydes can be applied. The primary site of reactivity is the conjugated system, which can undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon).

Comparative studies on a series of synthesized analogues would focus on:

Reactivity towards Nucleophiles: The electronic nature of the substituents on the cyclohexene ring and the heptenal chain would influence the electrophilicity of the carbonyl carbon and the β-carbon. The rates and regioselectivity of reactions with various nucleophiles (e.g., thiols, amines) would provide insights into their chemical reactivity.

Cycloaddition Reactions: The dienophilic or dienic character of the molecule can be modulated by structural changes, and the propensity of the analogues to undergo cycloaddition reactions could be investigated.

Enzyme Inhibition Studies: If the parent compound exhibits biological activity, for instance, as an enzyme inhibitor, comparative studies with analogues would help to elucidate the mechanism of action. By systematically altering different parts of the molecule, it is possible to identify the key structural features required for binding and inhibition.

Such studies are crucial for understanding the fundamental chemistry of these compounds and for the rational design of new molecules with desired properties.

Potential Roles and Applications of 6 4 Methyl 3 Cyclohexen 1 Yl Hept 4 Enal in Advanced Chemical Research Excluding Prohibited Content

Role as a Synthetic Intermediate for Complex Molecules

The molecular architecture of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal, featuring a substituted cyclohexene (B86901) ring and an unsaturated aldehyde chain, suggests its potential as a versatile synthetic intermediate. The aldehyde functional group is a cornerstone in organic synthesis, readily participating in a wide array of transformations such as nucleophilic additions, Wittig reactions, and reductions to form alcohols or oxidations to form carboxylic acids. The carbon-carbon double bond within the heptenal chain and the cyclohexene ring offer further sites for functionalization, including hydrogenation, halogenation, and epoxidation.

Hypothetically, this compound could serve as a building block in the synthesis of larger, more complex molecules. For instance, the aldehyde could be a key handle for constructing natural product skeletons or pharmacologically active molecules. The Diels-Alder reaction, a powerful tool for forming six-membered rings, could potentially involve the cyclohexene moiety, although its substitution pattern would influence reactivity. orgsyn.org However, it must be reiterated that no specific synthetic applications for this compound have been documented in the reviewed literature.

Exploration as a Chiral Building Block

The structure of this compound contains multiple stereocenters, implying the existence of various stereoisomers. If this compound could be synthesized in an enantiomerically pure form, it would hold significant potential as a chiral building block. Chiral building blocks are invaluable in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules, which is particularly crucial in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety.

The concept of the "chiral pool" involves utilizing readily available, enantiomerically pure natural products as starting materials for complex syntheses. While there is no evidence to suggest that this compound is a naturally occurring compound, the principles of chiral pool synthesis could be applied if an efficient method for its asymmetric synthesis were developed. The stereocenters within the cyclohexene ring and on the heptenal chain could be used to direct the stereochemical outcome of subsequent reactions, a fundamental strategy in modern organic synthesis.

Contribution to Understanding Fundamental Chemical Principles

Due to the lack of specific research, the direct contribution of this compound to understanding fundamental chemical principles is unknown. However, the study of such a molecule could, in principle, offer insights into several areas. For example, detailed conformational analysis of its substituted cyclohexene ring could provide data on the energetic preferences of different chair and boat conformations, contributing to the broader understanding of acyclic stereocontrol.

Furthermore, investigating the reactivity of the two distinct carbon-carbon double bonds and the aldehyde group in the presence of one another could illuminate principles of chemoselectivity. Understanding which functional group reacts preferentially under various conditions is a fundamental aspect of synthetic strategy. The development of a stereoselective synthesis for this molecule would also undoubtedly contribute to the ever-expanding toolbox of asymmetric catalytic methods.

Potential in Materials Science or Sensing Applications (Conceptual Framework)

While there is no published research on the application of this compound in materials science or sensing, its chemical structure allows for conceptual exploration of such roles. The cyclohexene and heptenal moieties could be functionalized to incorporate this molecule into larger polymeric structures. For instance, the aldehyde could be converted to a polymerizable group, or the double bonds could participate in polymerization reactions. The properties of the resulting polymer would be influenced by the bulky and structurally complex nature of this monomeric unit.

In the realm of chemical sensing, the aldehyde group could act as a reactive site for binding to specific analytes. A sensor could be designed where the binding event at the aldehyde leads to a measurable change in a physical property, such as fluorescence or an electrical signal. The cyclohexene ring could be modified with chromophores or other signaling units to create a more sophisticated sensor molecule. However, this remains a purely conceptual framework, as no such applications have been realized for this compound.

Future Research Directions and Unanswered Questions Regarding 6 4 Methyl 3 Cyclohexen 1 Yl Hept 4 Enal

Emerging Synthetic Strategies for Challenging Targets

The synthesis of structurally complex molecules like 6-(4-methyl-3-cyclohexen-1-yl)hept-4-enal demands high levels of chemo-, regio-, and stereoselectivity. While traditional methods such as the oxidation of primary alcohols, ozonolysis of alkenes, and partial reduction of carboxylic acid derivatives provide foundational pathways to aldehydes, future research will likely focus on more efficient and elegant strategies. youtube.com

Emerging synthetic methods offer promising solutions to the challenges posed by this target molecule. For instance, N-Heterocyclic Carbene (NHC) organocatalysis, known for promoting a wide variety of Umpolung transformations of aldehydes, could offer novel routes for constructing the carbon skeleton with high functional group tolerance. rsc.org Furthermore, the development of modular methods, such as those employing visible-light-activated Norrish type-I fragmentation, could streamline the assembly of complex fragments, potentially reducing the number of synthetic steps required. acs.org The construction of the six-membered ring, a key feature of the molecule, is often amenable to Diels-Alder reactions, and future work may identify novel dienophiles and dienes to construct the bicyclooctane ring system efficiently. msu.edu

A significant challenge in synthesizing this compound is controlling the stereochemistry at its chiral centers. Advanced asymmetric catalysis and the use of chiral auxiliaries will be paramount. Ozonolysis, a classic method for cleaving double bonds to form aldehydes, can be coupled with sophisticated workups to achieve desired outcomes. orgsyn.org The direct partial reduction of carboxylic acid derivatives or esters to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures is a more direct and efficient alternative to older multi-step oxidation/reduction sequences. youtube.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyKey PrinciplePotential Application to Target CompoundPrimary Challenge
Asymmetric NHC CatalysisUmpolung (polarity inversion) of the aldehyde functional group to form acyl anion equivalents. rsc.orgFormation of key C-C bonds and introduction of chirality in the heptenal side chain.Achieving high enantioselectivity for the specific substrate.
Photoredox CatalysisGeneration of radical intermediates under mild, visible-light conditions to form C-C or C-heteroatom bonds. acs.orgModular assembly of the cyclohexene (B86901) ring and the side chain.Controlling the reactivity of radical intermediates to avoid side reactions.
Diels-Alder Cycloaddition[4+2] cycloaddition to form the six-membered cyclohexene ring system. msu.eduConstruction of the core 4-methyl-3-cyclohexene ring with defined stereochemistry.Identifying a suitable diene and dienophile that lead to the correct substitution pattern.
Directed C-H ActivationFunctionalizing typically unreactive C-H bonds using a directing group.Late-stage functionalization to introduce or modify substituents on the carbon skeleton.Finding a suitable directing group and catalyst for this specific molecular framework.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Elucidating and confirming the structure of this compound, both during and after its synthesis, requires powerful analytical tools. Modern spectroscopy has moved beyond simple endpoint analysis towards real-time monitoring of chemical reactions. numberanalytics.com

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is indispensable for unambiguously determining the complex structure and stereochemistry of the final product by revealing correlations between different nuclei. numberanalytics.com Techniques like COSY, HSQC, and HMBC can map out the entire carbon skeleton and the relative positions of its protons. Mass spectrometry is crucial for determining the molecular weight and can provide structural insights through fragmentation patterns. numberanalytics.com

For real-time analysis, flow chemistry systems integrated with spectroscopic detectors (e.g., UV-Vis, IR, or NMR) offer a window into reaction kinetics and the formation of transient intermediates. optica.org Time-resolved spectroscopy techniques, such as time-resolved infrared (TRIR) spectroscopy, could be employed to study the dynamics of specific bond-forming or bond-breaking events on ultrafast timescales. numberanalytics.com Furthermore, the application of Fourier Transform principles to various spectroscopic methods enhances resolution and sensitivity, which is critical for analyzing complex reaction mixtures. libretexts.org

Table 2: Advanced Spectroscopic Techniques for Analysis

TechniqueInformation ProvidedApplication to Target Compound
2D NMR (COSY, HMBC)Provides detailed connectivity and spatial relationships between atoms in a molecule. numberanalytics.comUnambiguous structural elucidation and stereochemical assignment.
High-Resolution Mass Spectrometry (HRMS)Gives the exact molecular weight and elemental formula. numberanalytics.comConfirmation of the final product's identity and purity.
Time-Resolved IR SpectroscopyMonitors changes in vibrational modes (functional groups) on very short timescales. numberanalytics.comStudying the mechanism of the aldehyde formation or key C-C bond-forming steps.
Hyperspectral ImagingCombines spectroscopy and imaging to provide spectral information for each pixel in an image. numberanalytics.comSpatially resolved monitoring of heterogeneous catalytic reactions during synthesis.
Chiroptical Spectroscopy (VCD/ECD)Provides information on the absolute configuration of chiral molecules.Determination of the absolute stereochemistry of the final product.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Table 3: Role of AI/ML in the Chemical Discovery Cycle

Discovery PhaseAI/ML ApplicationPotential Impact on Target Compound
DesignGenerative models (GANs, VAEs) create novel molecular structures with desired properties. pharmafeatures.comDesign of novel analogs with potentially enhanced biological activity.
Make (Synthesis)Retrosynthesis algorithms propose synthetic routes; ML models predict reaction conditions and outcomes. mdpi.comRapid identification of the most efficient synthetic pathway.
TestQuantitative Structure-Activity Relationship (QSAR) models predict biological activity and properties. acs.orgPrioritization of synthetic targets based on predicted efficacy or other properties.
AnalyzeAI algorithms analyze complex spectroscopic data to identify compounds and interpret results.Automated and high-throughput analysis of reaction outcomes.

Expanding the Scope of Mechanistic Biological Probes (Conceptual)

The structural similarity of this compound to natural terpenes suggests it may possess interesting biological activity. nih.govnih.gov Terpenoids are a diverse class of natural products known to interact with a variety of biological targets, including G-protein coupled receptors like the cannabinoid receptors (CB1R and CB2R). nih.gov This opens a conceptual avenue for developing this molecule, or its derivatives, into mechanistic chemical probes.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in a biological system. nih.gov To serve as a probe, the core structure of this compound could be systematically modified. An unanswered question is what biological targets this scaffold might bind to. Its terpene-like structure makes enzymes involved in terpene metabolism (e.g., terpene synthases) or terpene-sensing receptors potential candidates for investigation. researchgate.net

Conceptually, a research program could involve:

Synthesis of a Focused Library: Creating a small library of analogs by modifying the aldehyde, the double bond, and the substituents on the cyclohexene ring.

Affinity Labeling: Introducing a reactive group (e.g., an electrophile) to covalently label a binding site or a tag (e.g., biotin) for pull-down experiments to identify its protein targets.

Fluorescent Labeling: Attaching a fluorophore to the molecule to create a probe for imaging techniques like fluorescence microscopy, allowing for visualization of the probe's localization within cells or tissues. nih.gov

Such probes could be invaluable for target validation and for elucidating the role of specific proteins within complex signaling pathways, such as the endocannabinoid system. nih.govnih.gov This conceptual expansion from a synthetic target to a tool for chemical biology represents a significant direction for future research.

Q & A

Q. What are the key physicochemical properties of 6-(4-Methyl-3-cyclohexen-1-yl)hept-4-enal, and how can they be experimentally determined?

Methodological Answer:

  • UV/Vis Spectroscopy : Measure λmax to determine conjugation patterns and electronic transitions. For aldehydes, λmax typically falls between 250–280 nm, similar to structurally related compounds like hept-4-enal .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use GC-MS to analyze volatility, purity, and fragmentation patterns. Reference standards (e.g., NIST databases) are critical for peak identification .
  • Stability Testing : Assess stability under varying temperatures (e.g., -20°C for long-term storage) and document degradation products using accelerated stability studies .

Q. How can researchers design a synthetic route for this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Break the molecule into cyclohexene and heptenal precursors. Consider Diels-Alder reactions or alkylation strategies for cyclohexene integration.
  • Cross-Coupling Reactions : Use Pd-catalyzed protocols (e.g., Sonogashira coupling) for carbon-carbon bond formation, as demonstrated for structurally similar terpenoids .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients (e.g., 2:1 ratio) and validate purity via NMR and HPLC .

Q. What analytical techniques are most suitable for characterizing this compound’s stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to resolve double-bond geometry (cis/trans) and cyclohexene substituent positions. NOESY experiments can confirm spatial arrangements .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., CHIRALEN columns) to separate enantiomers and determine optical activity .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate of this compound using ecological risk assessment frameworks?

Methodological Answer:

  • Environmental Compartment Analysis : Model distribution in air, water, and soil using logP (partition coefficient) and Henry’s law constants. Refer to long-term environmental studies (e.g., Project INCHEMBIOL) for biodegradation and bioaccumulation protocols .
  • Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to assess acute/chronic effects. Compare results with regulatory thresholds (e.g., EC50 values) .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Split-Plot Design : Use randomized block designs with split plots to test variables like catalyst type (e.g., Pd, Ru), temperature, and solvent polarity. Replicate experiments 4x with 5 plants/subplot for statistical robustness .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS. Apply Arrhenius equations to derive activation energies and rate constants .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • DFT Calculations : Perform density functional theory (DFT) simulations to predict 1H^1H-NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .
  • Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and validate against certified reference materials. Use descriptive statistics (mean ± SD) for reporting .

Methodological Resources

  • Synthetic Protocols : Refer to Pd-catalyzed cross-coupling methodologies in Molecules (2015) for analogous compounds .
  • Environmental Modeling : Follow Project INCHEMBIOL’s framework for abiotic/biotic transformation studies .
  • Data Validation : Use NIST Standard Reference Database 69 for spectroscopic alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.